PPARα Agonist Scaffold Class Validation with EC₅₀ < 2 μM Demonstrated by Closest Structural Analog (Compound 3)
The target compound belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold class whose PPARα agonist activity has been quantitatively validated. The closest structurally characterized analog, compound 3 (6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1011399-77-1), exhibited a PPARα transactivation EC₅₀ of 1.78 μM in a GAL4-hPPARα-LBD chimera reporter assay in HepG2 cells, which was >12-fold more potent than the reference agonist fenofibrate (EC₅₀ >21.84 μM) [1]. Compound 3 also demonstrated competitive binding to hPPARα-LBD with an IC₅₀ of 11.2 μM, approximately 4-fold stronger than fenofibric acid (IC₅₀ 45.1 μM) [1]. In vivo, compound 3 reduced plasma triglyceride levels in high fructose-fed rats with efficiency comparable to fenofibrate at 100 mg/kg/day [1]. The target compound differs from compound 3 at three key positions (N1: 2-F-Ph vs. 4-F-Ph; C3: methyl vs. isopropyl; C6: ethyl vs. cyclopropyl), providing a distinct substitution vector set that may alter subtype selectivity within the PPAR family .
| Evidence Dimension | PPARα transactivation potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; structurally related scaffold class with validated PPARα agonism |
| Comparator Or Baseline | Compound 3 (CAS 1011399-77-1): EC₅₀ = 1.78 μM; Fenofibrate: EC₅₀ > 21.84 μM; Compound 1: EC₅₀ = 2.06 μM |
| Quantified Difference | Compound 3 EC₅₀ is >12× lower than fenofibrate; target compound predicted to occupy same pharmacophore space based on conserved C4-carboxylic acid and N1-aryl substitution |
| Conditions | GAL4-hPPARα-LBD chimera reporter assay in transiently transfected HepG2 cells, 24 h compound incubation at 10 μM screening concentration with dose-response confirmation |
Why This Matters
This establishes the scaffold class as a source of PPARα agonists with superior potency to the clinically used fibrate class, and the target compound's distinct substitution pattern defines a structurally unique SAR probe for optimizing subtype selectivity.
- [1] Tachibana K, et al. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. J Biol Chem. 2018;293(26):10333-10343. doi:10.1074/jbc.RA118.002077 View Source
